molecular formula C7H2F3NO4 B2485423 2,3,6-Trifluoro-5-nitrobenzoic acid CAS No. 114151-54-1

2,3,6-Trifluoro-5-nitrobenzoic acid

Cat. No. B2485423
CAS RN: 114151-54-1
M. Wt: 221.091
InChI Key: QYEARBVAXUPCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2,3,6-Trifluoro-5-nitrobenzoic acid, while not directly mentioned, shares synthetic pathways similar to those of related fluoro-nitrobenzoic compounds. These synthesis methods often involve the nitration of methylbenzoic acids to dinitroacids, followed by reactions with sulfur tetrafluoride to introduce trifluoromethyl groups, showcasing the multifaceted approaches to synthesizing fluoro-nitrobenzoic acid derivatives (Petruk et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3,6-Trifluoro-5-nitrobenzoic acid often features distinct geometries influenced by the presence of fluoro and nitro groups. These substituents significantly affect the electronic distribution, impacting the molecular conformation and reactivity. For instance, the crystal and molecular structure analyses of trinitrobenzene derivatives provide insights into how nitro and substituent groups like CF3 influence molecular geometry (Rheingold et al., 1989).

Chemical Reactions and Properties

Compounds with structures similar to 2,3,6-Trifluoro-5-nitrobenzoic acid participate in a variety of chemical reactions, demonstrating properties such as reactivity towards nucleophilic substitution due to the electron-withdrawing effects of nitro and fluoro groups. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides showcases the reactivity of fluorinated benzoic acids in forming heterocyclic compounds with significant magnetic properties (Tretyakov et al., 2022).

Physical Properties Analysis

The physical properties of fluoro-nitrobenzoic acids are characterized by their melting points, solubility, and crystalline structure. These properties are influenced by the presence of fluorine and nitro groups, which can enhance the acidity and alter the solubility patterns of these compounds. For example, the determination of crystal structures for compounds related to 2,3,6-Trifluoro-5-nitrobenzoic acid provides insights into how these substituents impact the overall physical properties and stability of the molecules (Gotoh et al., 2019).

Chemical Properties Analysis

The chemical properties of 2,3,6-Trifluoro-5-nitrobenzoic acid, such as acidity, reactivity, and stability, are significantly influenced by the fluorine and nitro groups. These groups affect the electron density across the molecule, impacting its reactivity patterns, acid-base behavior, and interactions with other molecules. Investigations into the synthesis and properties of related compounds, such as the study of fluorinated benzimidazole-substituted nitronyl nitroxides, reveal the intricate balance of electronic effects imparted by fluorine and nitro substituents (Tretyakov et al., 2022).

Scientific Research Applications

Degradation and Stability of Related Compounds

A study on the degradation processes of nitisinone, a compound with trifluoromethyl and nitro groups similar to those in 2,3,6-Trifluoro-5-nitrobenzoic acid, was conducted using LC-MS/MS. This research aimed to understand the stability of nitisinone under various conditions, leading to the identification of degradation products with potential implications for environmental and pharmacological safety (Barchańska et al., 2019).

Applications in Sensing and Detection

Research on nanostructured luminescent micelles incorporating nitroaromatic compounds suggests potential applications for 2,3,6-Trifluoro-5-nitrobenzoic acid in developing sensors for toxic and hazardous materials. These micelles could serve as efficient luminescent probes, highlighting the compound's utility in environmental monitoring and safety applications (Paria et al., 2022).

Environmental Management

The use of free nitrous acid (FNA) for improving wastewater management has been reviewed, focusing on its inhibitory and biocidal effects on microorganisms. This research avenue might be relevant for 2,3,6-Trifluoro-5-nitrobenzoic acid in exploring its environmental applications, especially in mitigating pollution and enhancing wastewater treatment processes (Duan et al., 2019).

Organic Synthesis

Trifluoromethanesulfonic acid has been extensively used in organic synthesis, including electrophilic aromatic substitution reactions. Given the structural similarity, research on 2,3,6-Trifluoro-5-nitrobenzoic acid could explore its roles in synthetic chemistry, potentially offering novel pathways for creating complex organic molecules (Kazakova & Vasilyev, 2017).

Microbial Degradation of Environmental Contaminants

Studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate of persistent organic pollutants. By analogy, investigating the biodegradability and breakdown pathways of 2,3,6-Trifluoro-5-nitrobenzoic acid could inform environmental risk assessments and strategies for mitigating its impact (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2,3,6-trifluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEARBVAXUPCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3,6-Trifluorobenzoic acid (21.0 g) is added to conc. sulfuric acid (120 ml) under ice-cooling. To the mixture is added dropwise a solution of potassium nitrate (14.5 g) in conc sulfuric acid (30 ml) at below 20° C. After the addition, the mixture is stirred at room temperature for one hour. The reaction mixture is poured into ice water and extracted with diethyl ether. The extract is dried over magnesium sulfate, and then the solvent is distilled off. The residue is recrystallized from dichloromethane-n-hexane to give 2,5,6-trifluoro-3-nitrobenzoic acid (22 g), as colorless prisms, m.p. 98°-99° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.